molecular formula C20H16O2 B14416605 6-(Hydroxymethyl)-11-methylchrysen-1-ol CAS No. 84249-64-9

6-(Hydroxymethyl)-11-methylchrysen-1-ol

Cat. No.: B14416605
CAS No.: 84249-64-9
M. Wt: 288.3 g/mol
InChI Key: DCVNYJHTHFIQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)-11-methylchrysen-1-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃) attached to a chrysen-1-ol backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-11-methylchrysen-1-ol typically involves multi-step organic reactions. One common method is the hydroxymethylation of a chrysen-1-ol derivative. This process can be achieved through the reaction of formaldehyde with the active C-H bonds in the chrysen-1-ol structure . The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the selective formation of the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and suitable catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-11-methylchrysen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form a methyl group from the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-(Carboxymethyl)-11-methylchrysen-1-ol.

    Reduction: Formation of 6-Methyl-11-methylchrysen-1-ol.

    Substitution: Formation of various substituted chrysen-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)-11-methylchrysen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-11-methylchrysen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)-11-methylchrysen-1-ol is unique due to its specific polycyclic aromatic hydrocarbon structure combined with the hydroxymethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

84249-64-9

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

6-(hydroxymethyl)-11-methylchrysen-1-ol

InChI

InChI=1S/C20H16O2/c1-12-9-17-15(7-4-8-19(17)22)18-10-13(11-21)14-5-2-3-6-16(14)20(12)18/h2-10,21-22H,11H2,1H3

InChI Key

DCVNYJHTHFIQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O)C3=C1C4=CC=CC=C4C(=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.